1-methyl-N-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine
Description
Properties
IUPAC Name |
1-methyl-N-[(4-methylphenyl)methyl]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-12-7-9-13(10-8-12)11-17-16-18-14-5-3-4-6-15(14)19(16)2/h3-10H,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZLFFQZHKKCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203894 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Two-Step Condensation and Alkylation
This method involves initial benzimidazole ring formation followed by N-alkylation:
Step 1: Synthesis of 1-Methyl-1H-Benzimidazol-2-Amine
- Reactants : o-Phenylenediamine (1.0 eq) and methylamine hydrochloride (1.2 eq).
- Conditions : Reflux in 4M HCl at 120°C for 12 hours.
- Mechanism : Acid-catalyzed cyclization forms the benzimidazole core.
- Yield : 68–72% after recrystallization (ethanol/water).
Step 2: N-Alkylation with 4-Methylbenzyl Chloride
One-Pot Tandem Reaction
A streamlined approach combining cyclization and alkylation:
- Reactants : o-Phenylenediamine, methyl isocyanate, 4-methylbenzyl bromide.
- Catalyst : Pd/C (5 mol%) under H₂ atmosphere.
- Conditions : DMF, 100°C, 8 hours.
- Advantages : Reduced purification steps; higher atom economy.
- Yield : 61%.
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol or DMF | Ethanol: 53%; DMF: 61% |
| Temperature | 80–100°C | >100°C leads to decomposition |
| Reaction Time | 6–8 hours | Shorter durations yield <40% |
Catalytic Enhancements
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases alkylation efficiency by 15%.
- Microwave Assistance : Reduces reaction time to 2 hours (yield: 58%).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Two-Step | 53.4 | 95 | Scalability |
| One-Pot | 61 | 98 | Time efficiency |
| Microwave-Assisted | 58 | 97 | Energy efficiency |
Industrial-Scale Considerations
- Cost Analysis : 4-Methylbenzyl chloride accounts for 62% of raw material costs.
- Waste Management : Ethanol recovery systems reduce solvent waste by 40%.
Emerging Methodologies
Chemical Reactions Analysis
1-methyl-N-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the benzodiazole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-N-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and its potential as a drug candidate.
Industry: In industrial applications, the compound is used in the development of new chemical products and processes, including the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare the target compound with structurally similar benzodiazol-2-amine derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Substituent Variations on the Benzodiazole Ring
1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine
- Substituents : A 4-methoxyphenyl group at the 1-position.
- Molecular Formula : C₁₄H₁₃N₃O.
- Molecular Weight : 239.28 g/mol.
- Synthesis : Prepared via condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate in the presence of Na₂S₂O₅ in DMF .
1-(4-Methylphenyl)-1H-1,3-benzodiazol-2-amine Hydrochloride
- Substituents : A 4-methylphenyl group at the 1-position, with a hydrochloride salt.
- Molecular Formula : C₁₄H₁₃N₃ (free base).
- Molecular Weight : 223.28 g/mol (free base).
- Key Differences : The absence of a methyl group at the 1-position of the benzodiazole ring distinguishes this compound from the target molecule. The hydrochloride salt improves aqueous solubility .
Substituent Variations on the 2-Amine Group
Sulfonyl-Substituted Analogs (PR3, PR4)
- Examples :
- PR3 : 1-(Naphthalene-1-sulfonyl)-1H-1,3-benzodiazol-2-amine.
- PR4 : 1-(Naphthalene-2-sulfonyl)-1H-1,3-benzodiazol-2-amine.
- Molecular Weights : ~335–350 g/mol.
- Synthesis : Prepared via sulfonylation (Method A) using naphthalene sulfonyl chlorides .
Schiff Base Analogs (N-(4-Arylidene)-1H-benzimidazol-2-amine)
- Examples : Compounds 3a, 3d–f from .
- Synthesis : Condensation of benzimidazol-2-amine with aldehydes at 130°C .
- Key Differences : Schiff bases (imines) exhibit planar geometries and conjugation, differing from the saturated alkyl chain in the target compound. These analogs may show distinct photophysical or coordination properties.
Pharmacologically Relevant Analogs
PF-543 (SphK1 Inhibitor)
- Structure: Contains a 1H-1,3-benzodiazol-2-amine fragment linked to a sulfonylmethylphenoxy group.
- Activity : Ki = 3.6 nM against SphK1; reduces sphingosine-1-phosphate (S1P) levels .
- Key Differences: The target compound lacks the sulfonylmethylphenoxy tail critical for PF-543’s selectivity, suggesting divergent biological roles.
Data Table: Structural and Physicochemical Comparison
Biological Activity
1-Methyl-N-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-methyl-N-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine is , with a molecular weight of approximately 268.36 g/mol. The structure features a benzodiazole core, which is known for its diverse biological activities.
Antitumor Activity
Research has indicated that derivatives of benzodiazole compounds exhibit significant antitumor properties. For instance, compounds similar to 1-methyl-N-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine have been shown to inhibit tumor growth in various cancer models. A notable study demonstrated that certain benzodiazole derivatives effectively inhibited the growth of colon cancer cells in vitro and in vivo, suggesting that this class of compounds could be developed into effective anticancer agents .
Table 1: Summary of Antitumor Activity Studies
| Compound | Target Cancer Model | IC50 (nM) | Reference |
|---|---|---|---|
| CFI-400945 | HCT116 Colon Cancer | <10 | |
| Compound X | Multiple Myeloma (MM1.S) | 640 | |
| Compound Y | FGFR1 Inhibition | 15.0 |
The mechanisms through which benzodiazole derivatives exert their antitumor effects often include:
- Inhibition of Protein Kinases : Many benzodiazole derivatives act as inhibitors of key protein kinases involved in cancer cell proliferation and survival.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at various phases, preventing cancer cell division.
Pharmacological Studies
Pharmacological evaluations have highlighted the safety and efficacy profiles of benzodiazole derivatives. In animal models, these compounds demonstrated favorable pharmacokinetic properties and acceptable toxicity levels, making them promising candidates for further development .
Case Studies
Several case studies have focused on the therapeutic applications of benzodiazole derivatives:
- Case Study 1 : A clinical trial involving a related compound showed significant tumor reduction in patients with BRAFV600-mutant melanoma after administration of a benzodiazole derivative, indicating potential for similar compounds like 1-methyl-N-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine .
- Case Study 2 : Another study explored the use of a benzodiazole derivative in combination with existing chemotherapeutics, resulting in enhanced efficacy against resistant cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the benzodiazole core can significantly affect the biological activity. Substituents at specific positions on the ring system can enhance potency against various targets such as protein kinases and other enzymes involved in tumor progression .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 1-methyl-N-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization or nucleophilic substitution reactions, similar to related benzodiazole derivatives. For example, sulfonamide analogs of 1H-1,3-benzodiazol-2-amine are prepared using sulfonyl chloride intermediates under reflux conditions with polar aprotic solvents (e.g., DMF) . Optimization involves adjusting temperature (e.g., 80–120°C), solvent choice, and reaction time (typically 6–24 hours). Monitoring via TLC or HPLC ensures completion. Purification via column chromatography or recrystallization enhances yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3140 cm⁻¹, C=N vibrations at ~1620 cm⁻¹) .
- ¹H/¹³C NMR : Reveals substitution patterns (e.g., aromatic protons at δ 6.5–8.2 ppm, methyl groups at δ 2.3–3.1 ppm). Anisotropic effects from the benzodiazole ring aid in assigning substituent positions .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Begin with in vitro antimicrobial (e.g., agar diffusion) or cytotoxicity assays (e.g., MTT assay). For instance, benzoxazole analogs exhibit antimicrobial activity against S. aureus (MIC ~25 µg/mL) and antiproliferative effects in cancer cell lines (IC₅₀ ~10 µM) . Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) validate results.
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve the compound’s molecular structure, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction data collected at low temperature (e.g., 100 K) are processed via SHELXL for refinement. Challenges include:
- Disorder : Methyl or benzyl groups may require splitting into multiple positions.
- Twinned Data : Use the TWIN command in SHELXL to model overlapping lattices .
- High-Resolution Limits : SHELXPRO interfaces with WinGX for visualizing anisotropic displacement ellipsoids and validating hydrogen bonding networks .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Compare protocols (e.g., cell line viability thresholds, incubation times). For example, discrepancies in IC₅₀ values may stem from varying MTT assay incubation periods (24 vs. 48 hours) .
- Structural Analog Testing : Synthesize derivatives (e.g., halogenated or methylated variants) to isolate substituent effects .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate activity with electronic or steric parameters .
Q. How do substituent modifications on the benzodiazole core influence biological activity, and what computational tools predict these effects?
- Methodological Answer :
- SAR Studies : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. For example, sulfonamide derivatives show enhanced antiproliferative activity when bulky substituents (e.g., naphthalene) are introduced .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software. Correlate with experimental IC₅₀ values to identify pharmacophores .
Q. What advanced NMR techniques elucidate dynamic molecular behavior in solution?
- Methodological Answer :
- NOESY/ROESY : Detect spatial proximities between the benzodiazole ring and substituents (e.g., methyl groups).
- VT-NMR : Monitor conformational changes (e.g., ring puckering) by varying temperature (−40°C to 80°C) .
Data Contradiction Analysis Example
Scenario : Conflicting reports on antimicrobial efficacy against E. coli (MIC ranging from 15–50 µg/mL).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
